molecular formula C12H13F3N4S B12266880 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B12266880
M. Wt: 302.32 g/mol
InChI Key: XIOUKQRIFHHWJD-UHFFFAOYSA-N
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Description

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common approach involves the following steps:

    Synthesis of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by methylation.

    Formation of the azetidine ring: This involves the cyclization of appropriate precursors under basic conditions.

    Construction of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Assembly of the final compound: The individual ring systems are then linked together through a series of nucleophilic substitution reactions and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The imidazole and thiazole rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Medicine: It has potential as a therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-imidazole: Shares the imidazole ring but lacks the azetidine and thiazole rings.

    4-(trifluoromethyl)thiazole: Contains the thiazole ring with a trifluoromethyl group but lacks the imidazole and azetidine rings.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents.

Uniqueness

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole is unique due to its combination of three distinct ring systems, each contributing to its overall chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H13F3N4S

Molecular Weight

302.32 g/mol

IUPAC Name

2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C12H13F3N4S/c1-8-16-2-3-18(8)4-9-5-19(6-9)11-17-10(7-20-11)12(13,14)15/h2-3,7,9H,4-6H2,1H3

InChI Key

XIOUKQRIFHHWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC(=CS3)C(F)(F)F

Origin of Product

United States

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